![molecular formula C9H5ClN4O B2906413 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine CAS No. 35263-20-8](/img/structure/B2906413.png)
6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine (6C3FTP) is a novel drug-like molecule that has been studied extensively in recent years. It has been shown to possess a wide range of biological activities, such as anti-inflammatory, antioxidant, and antifungal properties. 6C3FTP has also been studied for its potential applications in the field of cancer therapy.
科学研究应用
6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been studied extensively for its potential applications in the field of cancer therapy. It has been shown to possess anti-cancer activity by targeting multiple pathways involved in tumor progression and metastasis. In addition, 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in various cell types, such as macrophages, hepatocytes, and endothelial cells. 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has also been studied for its antifungal activity. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes.
作用机制
The precise mechanism of action of 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine is still unknown. However, it is believed to involve the inhibition of multiple pathways involved in tumor progression and metastasis. It has been shown to inhibit the activity of NF-κB and STAT3, two transcription factors involved in the regulation of tumor progression and metastasis. In addition, 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been shown to inhibit the activity of PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival. Furthermore, 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, such as macrophages, hepatocytes, and endothelial cells. In addition, 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been shown to modulate the activity of various enzymes involved in the metabolism of lipids, carbohydrates, and proteins. It has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Furthermore, 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes.
实验室实验的优点和局限性
The synthesis of 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been optimized using microwave irradiation and solvent-free conditions. This makes it easy to synthesize in the lab and allows for the rapid production of large quantities of the compound. In addition, 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been shown to possess a wide range of biological activities, such as anti-inflammatory, antioxidant, and antifungal properties. This makes it an ideal compound for use in lab experiments. However, the precise mechanism of action of 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine is still unknown and further research is needed to fully understand its effects.
未来方向
The potential future directions for 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine research include:
• Further investigation of its anti-cancer activity by targeting multiple pathways involved in tumor progression and metastasis.
• Further exploration of its anti-inflammatory and antioxidant properties.
• Further study of its potential applications in the field of cancer therapy.
• Further investigation of its antifungal activity.
• Further research into its biochemical and physiological effects.
• Investigation of its potential therapeutic applications in other diseases.
• Investigation of its potential toxicity and side effects.
• Investigation of its potential interactions with other drugs.
合成方法
6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been synthesized through a variety of methods, including the condensation of 2-furylacetic acid with 1,2,4-triazole and the reaction of 3-chloropyridine with 2-furylacetic acid. The synthesis of 6-Chloro-3-(2-furyl)[1,2,4]triazolo[4,3-B]pyridazine has been optimized using microwave irradiation and solvent-free conditions. The most successful method involves the reaction of 2-furylacetic acid with 1,2,4-triazole in the presence of a base and a catalyst, such as N-methylmorpholine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-90°C. The reaction is usually complete within 3-4 hours.
属性
IUPAC Name |
6-chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4O/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIRHRYJCPVVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C3N2N=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

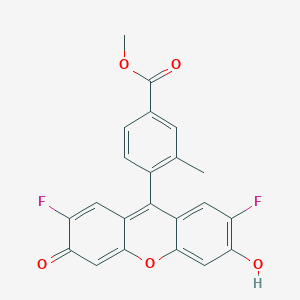
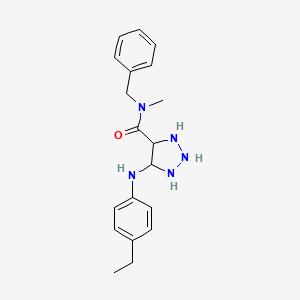
![N-(3,4-dimethoxyphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2906335.png)
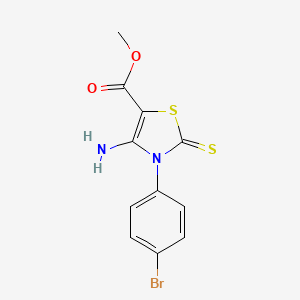

![4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2906340.png)
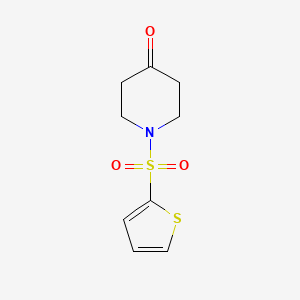

![4-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2906346.png)
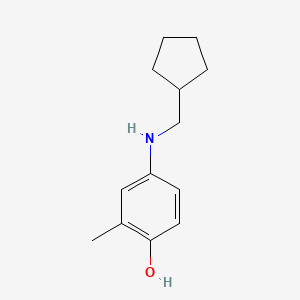
![2-[(2-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906348.png)
![(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2906349.png)
![benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2906352.png)
